3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea
Description
This compound features a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at positions 4 and 6. The amino group at position 2 is linked to a thiourea moiety, which is further substituted with a 4-methylphenyl group. Its synthesis likely follows a stepwise nucleophilic substitution protocol, as described for analogous triazine-thiourea derivatives (e.g., reacting di-substituted triazines with thiourea under basic conditions) .
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c1-14-6-8-15(9-7-14)20-19(28)25-24-16-21-17(26-10-2-3-11-26)23-18(22-16)27-12-4-5-13-27/h6-9H,2-5,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNBXTWIJNTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea involves multiple steps. Typically, the process begins with the formation of the triazine ring, followed by the introduction of the pyrrolidinyl groups and the thiourea moiety. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by utilizing high-efficiency reactors and advanced purification techniques. These methods ensure a consistent product quality and minimize by-products. Industrial production also involves rigorous quality control measures to meet the high standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Where the thiourea moiety can be oxidized to form sulfenic or sulfinic acids.
Reduction: This compound can be reduced under specific conditions to form amines and related structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products
Major products from these reactions often include derivatives with modified functional groups, which can be further utilized in various research and industrial applications.
Scientific Research Applications
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea finds extensive applications in:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Plays a role in the development of bioactive molecules and potential therapeutic agents.
Medicine: Investigated for its potential use in drug design, particularly due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazinyl and thiourea groups facilitate binding to these targets, thereby influencing various biological pathways. This interaction can result in either inhibition or activation of the target, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
Key Observations :
- Pyrrolidine vs. Morpholine : Pyrrolidine (5-membered ring) enhances solubility compared to morpholine (6-membered, oxygen-containing), which may improve bioavailability in biological systems .
- Thiourea vs.
- Aromatic Substituents : 4-Methylphenyl (target) offers moderate hydrophobicity, whereas 4-chlorophenyl (V3-a) increases electronegativity, enhancing antimicrobial activity .
Biological Activity
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 388.9 g/mol. The structure features a thiourea moiety, which is known for its significant biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For instance:
- Inhibition of Cell Proliferation : Research indicates that thiourea derivatives can inhibit the growth of various cancer cell lines, with IC50 values ranging from 1.50 µM to 20 µM against leukemia, pancreatic, prostate, and breast cancer cells .
- Mechanism of Action : The compound may interfere with angiogenesis and induce apoptosis in cancer cells through specific molecular interactions .
2. Antimicrobial Activity
Thioureas are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Activity Against Pathogens : The compound's structure allows it to form hydrogen bonds with bacterial enzymes or receptors, thereby inhibiting their function .
- Minimum Inhibitory Concentration (MIC) : Various thiourea derivatives have demonstrated MIC values as low as 31.25 µg/mL against pathogenic bacteria .
3. Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound has been studied for other biological activities:
- Antioxidant Activity : Thioureas exhibit significant antioxidant properties, which may contribute to their overall therapeutic potential. Some derivatives have shown IC50 values for free radical scavenging as low as 52 µg/mL .
- Anti-inflammatory Effects : Preliminary studies suggest that this class of compounds may possess anti-inflammatory properties, although further research is needed to elucidate these effects .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiourea group can form stable complexes with target enzymes or receptors through hydrogen bonding and hydrophobic interactions .
- Signal Pathway Modulation : By influencing key signaling pathways involved in cell growth and survival, this compound can alter the behavior of cancer cells and pathogens .
Research Findings and Case Studies
| Study Type | Findings |
|---|---|
| Anticancer | IC50 values for various cancer cell lines ranged from 1.50 µM to 20 µM; significant inhibition of proliferation observed. |
| Antimicrobial | Effective against multiple bacterial strains; MIC values as low as 31.25 µg/mL reported for certain derivatives. |
| Antioxidant | Demonstrated strong reducing potential against ABTS free radicals with IC50 values around 52 µg/mL. |
| Anti-inflammatory | Indications of anti-inflammatory effects; requires further investigation for confirmation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
